Computed Lipophilicity (LogP) of Furan, 2-(2-azulenyl)- vs. 2-Phenylfuran: A 1.7-Log-Unit Increase Driving Differential Solubility and Membrane Partitioning
Furan, 2-(2-azulenyl)- exhibits a computed LogP (XLogP3 methodology) of 4.05, which represents a substantial ~1.7-log-unit increase in lipophilicity compared to 2-phenylfuran (predicted LogP ≈ 2.3–2.4; experimental LogP of the parent furan is 1.34) . This means the target compound is approximately 50-fold more lipophilic than its benzenoid analog. The predicted LogP is supplied by the authoritative database Chemsrc and aligns with the expected contribution of the C₁₀H₇ azulenyl substituent versus the C₆H₅ phenyl group .
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.05 (computed, XLogP3) |
| Comparator Or Baseline | 2-Phenylfuran: LogP ≈ 2.3–2.4 (predicted); furan parent: LogP = 1.34 (experimental) |
| Quantified Difference | ΔLogP ≈ +1.65 to +1.75 (target vs. 2-phenylfuran); ~50-fold increase in partition coefficient |
| Conditions | Computed descriptor; no experimental LogP available for target compound |
Why This Matters
For applications requiring controlled solubility or membrane permeability (e.g., bioactive screening libraries, agrochemical lead optimization, or chromatographic method development), the large LogP difference between Furan, 2-(2-azulenyl)- and 2-phenylfuran means the two compounds are not interchangeable without significantly altering compound retention times, bioavailability predictions, or partitioning behavior.
